Biochemical Potency: KRAS Inhibitor-13 vs. KRAS Inhibitor-14 Direct Comparison
In head-to-head biochemical characterization using identical assay platforms and vendor protocols, KRAS inhibitor-13 (compound 5-6) demonstrates an IC50 of 0.883 µM against KRAS G12C, while its direct analog KRAS inhibitor-14 (compound 3-22) exhibits an IC50 of 0.249 µM [1]. This represents a 3.55-fold difference in potency between compounds from the same chemical series, underscoring the non-interchangeable nature of these tool compounds. The structural divergence resides in the aromatic substituent patterns: KRAS inhibitor-13 incorporates a chlorinated naphthol moiety, whereas KRAS inhibitor-14 features a trichlorophenol substitution [1].
| Evidence Dimension | KRAS G12C Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.883 µM |
| Comparator Or Baseline | KRAS inhibitor-14: 0.249 µM |
| Quantified Difference | 3.55-fold (KRAS inhibitor-14 is ~3.5× more potent) |
| Conditions | Biochemical assay; vendor-validated protocol; identical assay platform across both compounds |
Why This Matters
Users requiring higher biochemical potency for target engagement studies should select KRAS inhibitor-14; users needing the specific naphthol-containing scaffold (e.g., for SAR expansion or as a less potent reference control) may select KRAS inhibitor-13.
- [1] MedChemExpress. KRAS inhibitor-14 Product Datasheet. CAS 2230873-78-4. Biochemical IC50 = 0.249 µM (KRAS G12C). Accessed 2025. View Source
